molecular formula C10H7N2NaO2 B2589974 Sodium 2-(1,5-naphthyridin-2-YL)acetate CAS No. 2197054-22-9

Sodium 2-(1,5-naphthyridin-2-YL)acetate

Cat. No. B2589974
CAS RN: 2197054-22-9
M. Wt: 210.168
InChI Key: UEPDFXNMIBJNNC-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which Sodium 2-(1,5-naphthyridin-2-YL)acetate is a part of, has been covered in various studies . One of the strategies involves the use of electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of Sodium 2-(1,5-naphthyridin-2-YL)acetate is based on the 1,5-naphthyridine scaffold, which is a significant structure in the field of medicinal chemistry . The exact structure can be determined using techniques like NMR spectroscopy .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and can form metal complexes .

Scientific Research Applications

Future Directions

The future directions for research on Sodium 2-(1,5-naphthyridin-2-YL)acetate and related compounds could involve further exploration of their synthesis, reactivity, and applications. Given their significance in medicinal chemistry, there may be potential for discovering new biological activities and applications .

properties

IUPAC Name

sodium;2-(1,5-naphthyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.Na/c13-10(14)6-7-3-4-8-9(12-7)2-1-5-11-8;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPDFXNMIBJNNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)CC(=O)[O-])N=C1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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